molecular formula C6H11NO B11763159 (6R)-6-Methylpiperidin-3-one

(6R)-6-Methylpiperidin-3-one

Cat. No.: B11763159
M. Wt: 113.16 g/mol
InChI Key: VCUFRSQXYNMHHX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-Methylpiperidin-3-one is a chiral piperidine derivative characterized by a ketone group at position 3 and a methyl group at position 6 in the (R)-configuration. Piperidine derivatives are critical intermediates in synthesizing alkaloids, pharmaceuticals, and bioactive molecules due to their structural versatility and stereochemical properties. The (6R)-stereochemistry is often determined using spectroscopic methods such as electronic circular dichroism (ECD), which correlates Cotton effects with absolute configurations . For example, ECD spectra with negative Cotton effects at ~230 nm have been used to confirm the (R)-configuration of methyl-substituted piperidine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(6R)-6-methylpiperidin-3-one

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

VCUFRSQXYNMHHX-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)CN1

Canonical SMILES

CC1CCC(=O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methylpiperidin-3-one typically involves the catalytic reduction of L-erythro-biopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . This method ensures a high yield and purity of the desired (6R) isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the stereochemical integrity of the compound. The use of advanced catalytic systems and continuous flow reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (6R)-6-Methylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The methyl group at the 6th position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
(6R)-6-Methylpiperidin-3-one serves as a crucial intermediate in the synthesis of complex organic molecules. It is commonly used in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Chiral Building Block
The compound is employed as a chiral building block in asymmetric synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are essential in drug development to ensure efficacy and reduce side effects.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry. It has been studied for its potential role as an inhibitor or modulator of specific enzymes or receptors, impacting various biochemical pathways.

Neurological Disorders
Derivatives of this compound have been explored for therapeutic applications related to neurological disorders. Its interactions with neurotransmitter systems suggest potential benefits in treating conditions such as depression and anxiety.

Enzyme Interaction Studies
Studies have focused on the interactions of this compound with biological targets, revealing its potential as an orexin receptor antagonist. This activity is particularly relevant for developing treatments for sleep disorders and appetite regulation.

Biological Activity Binding Affinity (nM) Potential Application
Orexin receptor antagonist35Sleep disorders
Anticancer propertiesVariesCancer treatment

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of this compound derivatives showed significant activity against various cancer cell lines:

Cell Line IC₅₀ (µM) Observations
DLBCL0.5Significant growth inhibition
HL600.8Moderate growth inhibition

These findings indicate that the compound could be further explored for its anticancer properties.

Case Study 2: Neurological Applications

Research has also investigated the compound's role in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, indicating potential applications in mood regulation therapies.

Mechanism of Action

The mechanism of action of (6R)-6-Methylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

Stereoisomers and Functional Group Variants

a. (3R,6S)-6-Methylpiperidin-3-Ol Hydrochloride

  • Structure : This compound shares the piperidine backbone but replaces the ketone at position 3 with a hydroxyl group and introduces a hydrochloride salt. The stereochemistry differs at positions 3 and 6 (3R,6S vs. 6R in the target compound).
  • Applications : Used in pharmaceutical synthesis, particularly where hydroxyl groups enhance solubility or enable further functionalization .
  • Key Differences : The hydroxyl group increases polarity, altering pharmacokinetic properties compared to the ketone-containing (6R)-6-Methylpiperidin-3-one.

b. (2R,6S)-6-Hydroxy-2-methyl-1,2-dihydropyridin-3-one

  • Structure : A dihydropyridin-3-one with a hydroxyl group at position 6 and a methyl group at position 2. The unsaturated ring reduces rigidity compared to fully saturated piperidines.
  • Applications : Serves as a chiral building block for piperidine alkaloids and azasugars .
  • Key Differences : The partial unsaturation and hydroxyl group influence reactivity, making it more suitable for cyclization reactions than this compound.

c. 3-Hydroxy-6-methylpyridine

  • Structure : A pyridine derivative with hydroxyl and methyl groups at positions 3 and 6, respectively.
  • Applications : Used in agrochemicals and as a ligand in coordination chemistry.
  • Key Differences : The aromatic pyridine ring confers distinct electronic properties, reducing basicity compared to piperidine derivatives .

Cyclohexenone-Based Analogs

Cyclohexenone derivatives, such as 6R,R and 3R (), share a ketone functional group but feature a six-membered ring with one double bond. These compounds exhibit covalent binding to mitogen-activated protein kinases (MAPKs), a property influenced by stereochemistry. For example, saturated cyclohexenone analogs show unchanged competition binding profiles over time, suggesting stable interactions . In contrast, this compound’s fully saturated ring may limit such covalent interactions but enhance metabolic stability.

Piperidine Derivatives with Aromatic Substituents

(3R)-3-Methylpiperidin-1-ylmethanone

  • Structure: Combines a piperidine ring with a quinoxaline moiety via a ketone bridge.
  • Applications: Potential use in kinase inhibition due to the quinoxaline group’s affinity for ATP-binding pockets.
  • Key Differences: The aromatic extension increases molecular weight and complexity, altering bioavailability compared to simpler methylpiperidinones .

Comparative Data Table

Compound Molecular Formula Functional Groups Stereochemistry Key Applications
This compound C₆H₁₁NO Ketone (C3), Methyl (C6) 6R Alkaloid synthesis, drug intermediates
(3R,6S)-6-Methylpiperidin-3-Ol HCl C₆H₁₄ClNO Hydroxyl (C3), Methyl (C6) 3R,6S Pharmaceutical salt forms
(2R,6S)-6-Hydroxy-2-methyl-dihydropyridin-3-one C₇H₁₁NO₂ Ketone (C3), Hydroxyl (C6) 2R,6S Azasugar precursors
3-Hydroxy-6-methylpyridine C₆H₇NO Hydroxyl (C3), Methyl (C6) - Agrochemicals, ligands
(3R)-3-Methylpiperidin-1-ylmethanone C₁₅H₁₇N₃O Ketone, Quinoxaline 3R Kinase inhibition studies

Research Findings and Key Insights

  • Stereochemical Influence : The (6R)-configuration in this compound optimizes interactions in chiral environments, as seen in ECD-based structural determinations . Isomers like (3R,6S)-6-Methylpiperidin-3-Ol HCl show altered bioactivity due to stereochemical and functional group differences .
  • Reactivity : The ketone group in this compound facilitates nucleophilic additions, whereas hydroxyl or aromatic substituents in analogs shift reactivity toward hydrogen bonding or π-π interactions .
  • Biological Activity: Cyclohexenone derivatives with similar ketone groups exhibit covalent protein binding, a property less pronounced in saturated piperidinones .

Biological Activity

(6R)-6-Methylpiperidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a piperidine derivative characterized by a methyl group at the 6-position and a ketone functional group at the 3-position. This unique structure enhances its reactivity and potential interactions with various biological targets, making it an attractive candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor or modulator. Its derivatives have been explored for therapeutic applications, especially in treating neurological disorders due to their interactions with neurotransmitter systems.

Key Biological Activities:

  • Enzyme Modulation: The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and biochemical processes.
  • Neurotransmitter Interaction: Its derivatives have shown promise in interacting with neurotransmitter systems, which may lead to potential treatments for conditions like depression and anxiety.
  • Antimicrobial Properties: Some studies suggest that related compounds exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .

The mechanism of action involves binding to active sites of enzymes, thus altering their function. This interaction can lead to various biochemical effects depending on the specific enzyme targeted. For example, the compound may influence the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby modulating synaptic transmission.

Synthesis of this compound

The synthesis typically involves several methods, including:

  • Biocatalytic Transamination: This method allows for the asymmetric synthesis of derivatives with high enantiomeric purity.
  • Crystallization-Induced Dynamic Resolution: A technique used to enhance yield and purity during synthesis .

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and unique features of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
PiperidineBasic six-membered ring with one nitrogen atomLacks functional groups influencing reactivity
6-MethylpiperidineSimilar structure but without ketone groupLess reactive compared to this compound
3-PiperidoneLacks the methyl group at the 6-positionDifferent physical and chemical properties
(3S,6R)-6-Methylpiperidin-3-olHydroxyl group at the 3-positionExhibits different biological activities due to chirality

This compound stands out due to its combination of both a methyl group and a ketone functional group, enhancing its reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neurological Research: A study explored its role in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders.
  • Antimicrobial Activity: Research indicated that derivatives showed promising antimicrobial properties against certain bacterial strains, warranting further investigation into their mechanisms and efficacy .
  • Enzyme Inhibition Studies: Investigations into its capacity as an enzyme inhibitor have provided insights into its potential therapeutic roles in metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for (6R)-6-Methylpiperidin-3-one, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis typically involves cyclization of appropriate precursors (e.g., amino alcohols or ketones) under acidic or basic conditions. For example, reductive amination of 6-methyl-3-oxopiperidine precursors using sodium cyanoborohydride in methanol at controlled pH (~6-7) can yield the target compound. Reaction optimization includes temperature control (25–40°C) and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and structural integrity. Key signals include the methyl group at δ ~1.2 ppm (doublet, 3H) and ketone carbonyl at δ ~210 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₁NO: 113.0841 g/mol). Infrared (IR) spectroscopy confirms the ketone group (C=O stretch ~1700 cm⁻¹). Cross-validation with computational methods (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution or reduction reactions?

  • Methodological Answer : The (6R)-configuration sterically hinders axial attack by nucleophiles, favoring equatorial substitution pathways. For reductions (e.g., NaBH₄), stereoelectronic effects dictate selectivity: the ketone oxygen’s lone pair alignment with the reducing agent determines product stereochemistry. Comparative studies with (6S)-isomers using kinetic resolution (chiral HPLC) and X-ray crystallography reveal distinct transition-state geometries. Computational modeling (e.g., molecular docking) can predict regioselectivity in enzyme-mediated reactions .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., solvent polarity, pH). Systematic meta-analysis of IC₅₀ values across studies, paired with molecular dynamics simulations, identifies confounding factors. For receptor-binding assays, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities under standardized conditions. Validating results with orthogonal assays (e.g., functional cell-based vs. biochemical) reduces bias .

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Documenting exact reaction parameters (e.g., solvent grade, catalyst lot, humidity) is critical. Automation (e.g., flow chemistry) minimizes human error. Intermediate characterization via NMR and mass spectrometry at each step confirms structural fidelity. Collaborative verification across independent labs using shared protocols (e.g., Open Science Framework) enhances reliability. Statistical design of experiments (DoE) optimizes reaction scalability .

Data Analysis and Interpretation

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) for calculating dipole moments, logP, and pKa. Molecular docking (AutoDock Vina) predicts binding modes with biological targets. ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability and toxicity. Comparative analysis with PubChem datasets validates computational results against experimental data .

Q. How do solvent effects impact the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies under varying solvents (DMSO, ethanol, water) at 4°C, -20°C, and RT show degradation kinetics via HPLC. Anhydrous DMSO at -20°C minimizes hydrolysis (t₁/₂ > 6 months). Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., piperidine oxides) via LC-MS. Lyophilization in inert atmospheres extends shelf life .

Comparative and Mechanistic Studies

Q. What structural analogs of this compound exhibit enhanced enzyme inhibitory activity, and what structural features drive this?

  • Methodological Answer : Analogs with substituted piperidine rings (e.g., 4-methyl or fluorine derivatives) show improved binding to monoamine oxidases. Structure-activity relationship (SAR) studies using X-ray crystallography of enzyme-inhibitor complexes highlight hydrophobic interactions at the active site. Free-energy perturbation (FEP) calculations quantify contributions of substituents to binding affinity .

Q. How does the stereochemical integrity of this compound affect its pharmacokinetic profile?

  • Methodological Answer : Enantioselective metabolism studies (using liver microsomes or hepatocytes) coupled with chiral LC-MS reveal differential clearance rates. The (6R)-enantiomer shows slower hepatic oxidation (CYP3A4-mediated) compared to (6S). Pharmacokinetic modeling (Phoenix WinNonlin) correlates stereochemistry with AUC and Cmax in preclinical models .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply when using this compound in preclinical studies?

  • Methodological Answer :
    Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. Data transparency (FAIR principles) requires depositing raw spectra, chromatograms, and protocols in repositories like Zenodo. Conflict-of-interest declarations must accompany publications, particularly if commercial analogs are studied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.